![molecular formula C16H15N3O5S B2641284 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide CAS No. 941975-05-9](/img/structure/B2641284.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Scientific Research Applications
Antimicrobial Applications
A series of thiazole and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant inhibitory action against various strains of bacteria and fungi, highlighting their potential therapeutic intervention for microbial diseases. Notably, compounds incorporating the thiazole ring demonstrated valuable antibacterial and antifungal activities, suggesting a promising approach to combat bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural and Synthesis Studies
Research into the structural studies and physicochemical properties of co-crystals involving similar molecular frameworks has been conducted to enhance the photostability and clinically relevant physicochemical properties of pharmaceutical compounds. This includes the preparation of nitrofurantoin (NF) co-crystals to investigate their ability to improve the drug's properties, suggesting a methodological advancement in drug formulation and delivery (Vangala, Chow, & Tan, 2012).
Molecular Docking and Antibacterial Evaluation
Molecular docking studies have been employed to understand the interaction of synthesized compounds with bacterial protein receptors. This approach provides insight into the binding efficiency and potential antibacterial activity of newly synthesized naphthalene-1,4-dione derivatives, which could lead to the development of novel antibacterial agents. Compound evaluations showed significant minimum inhibitory concentration (MIC) values against certain bacterial strains, underscoring the relevance of molecular docking in guiding the synthesis of effective antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Synthesis Methodologies
Innovative synthesis methodologies, such as one-pot synthesis of quinazolin-4(3H)-ones from nitrobenzamides using sodium dithionite, have been explored. These methods offer streamlined, efficient routes to produce heterocyclic compounds, which are crucial in the development of new pharmaceuticals (Romero, Salazar, & López, 2013).
Mechanism of Action
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .
Mode of Action
The exact mode of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide It is known to interact with its target, cdk2 . This interaction may result in changes to the cell cycle, potentially inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide Given its target, it is likely to impact the cell cycle and related pathways . The downstream effects of this could include changes to cell proliferation and division .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide Given its target, it is likely to impact cell proliferation and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide . Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its target and its overall effectiveness .
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(12-5-7-14(8-6-12)19(21)22)17-13-3-1-4-15(11-13)18-9-2-10-25(18,23)24/h1,3-8,11H,2,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDVYWXTVAFGKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzamide |
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